Methylprednisolone sodium succinate

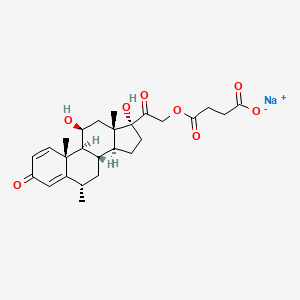

Description

Properties

IUPAC Name |

sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISKWAFAHGMGT-SGJOWKDISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2921-57-5 (Parent) |

Source

|

| Record name | Methylprednisolone sodium succinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023303 |

Source

|

| Record name | Methylprednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375-03-3 |

Source

|

| Record name | Methylprednisolone sodium succinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Methylprednisolone Sodium Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylprednisolone (B1676475) sodium succinate (B1194679), a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that profoundly modulates the immune system and inflammatory cascades. This technical guide provides a detailed exploration of the molecular pathways through which methylprednisolone exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling events.

Overview of Glucocorticoid Signaling

Methylprednisolone, as a glucocorticoid, primarily mediates its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1][2][3] Upon binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[4] In the nucleus, the activated GR modulates gene expression through two primary mechanisms: genomic and non-genomic pathways.[5][6] These actions collectively lead to potent anti-inflammatory and immunosuppressive responses.[7][8]

Genomic Mechanisms of Action

The genomic effects of methylprednisolone are responsible for the majority of its long-term anti-inflammatory and immunosuppressive actions and typically manifest over hours.[5] These mechanisms involve direct and indirect regulation of gene transcription.

Transactivation

Upon translocation to the nucleus, homodimers of the methylprednisolone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This binding typically leads to the upregulation of the transcription of anti-inflammatory genes.[9]

Key Anti-inflammatory Genes Upregulated by Methylprednisolone:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, methylprednisolone effectively blocks the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[9]

-

Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 (MKP-1): MKP-1 dephosphorylates and inactivates key pro-inflammatory signaling molecules like p38 MAPK and JNK.

-

Inhibitor of Nuclear Factor Kappa B alpha (IκBα): Increased synthesis of IκBα enhances the sequestration of the pro-inflammatory transcription factor NF-κB in the cytoplasm, thereby inhibiting its activity.[10]

Transrepression

A crucial aspect of methylprednisolone's anti-inflammatory effect is its ability to repress the transcription of pro-inflammatory genes. This occurs primarily through the interaction of the activated GR with other transcription factors, a process known as transrepression.[11]

Key Pro-inflammatory Transcription Factors Inhibited by Methylprednisolone:

-

Nuclear Factor Kappa B (NF-κB): NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The activated GR can interfere with NF-κB signaling in several ways:

-

Activator Protein-1 (AP-1): AP-1 is another critical transcription factor involved in inflammation and immune responses. The activated GR can inhibit AP-1 activity by interacting with its components, such as c-Jun and c-Fos.

The following diagram illustrates the genomic signaling pathway of methylprednisolone.

Non-Genomic Mechanisms of Action

In addition to the slower genomic effects, methylprednisolone can also exert rapid, non-genomic effects that occur within minutes.[5] These mechanisms do not involve gene transcription and are mediated through several pathways:

-

Cytosolic Glucocorticoid Receptor (cGR)-Mediated Effects: Upon ligand binding, the cGR can rapidly influence the activity of intracellular signaling molecules without translocating to the nucleus. For instance, it can modulate the activity of kinases like Src, which can in turn affect downstream signaling cascades.

-

Membrane-Bound Glucocorticoid Receptor (mGR)-Mediated Effects: A subpopulation of GRs is located at the plasma membrane. Binding of methylprednisolone to these mGRs can trigger rapid intracellular signaling events, such as changes in ion flux and activation of kinase pathways.[13]

-

Physicochemical Interactions with Cellular Membranes: At high concentrations, methylprednisolone can directly interact with and alter the properties of cellular membranes, leading to changes in membrane fluidity and the function of membrane-associated proteins.[5]

The following diagram depicts the non-genomic signaling pathways of methylprednisolone.

Quantitative Data

The following tables summarize key quantitative parameters related to the mechanism of action of methylprednisolone and other relevant glucocorticoids.

Table 1: Glucocorticoid Receptor Binding Affinities

| Compound | Binding Affinity (Kd) | Method | Reference |

| Dexamethasone | ~1.1 nM (at 0°C) | Radioligand Binding | [14] |

| Cortisol | ~15 nM (at 0°C) | Radioligand Binding | [14] |

| Prednisolone | - | - | - |

| Methylprednisolone | - | - | - |

Table 2: IC50 Values for Inhibition of Inflammatory Responses

| Compound | Target/Response | IC50 Value | Cell/System | Reference |

| Methylprednisolone | Helper T Cell Decline | 11.9 - 19 ng/mL | Human Subjects | [15] |

| Prednisolone | TNF-α Production | 54 - 171 ng/mL | Mouse Endotoxemia Model | [16] |

| Prednisolone | IFN-γ Production | ~100 ng/mL | Mouse Endotoxemia Model | [16] |

| Methylprednisolone | TNF-α Expression | - (55% reduction at 30 mg/kg) | Rat Spinal Cord Injury | [17] |

| Methylprednisolone | IL-8 Production | Significantly reduced | In vitro CPB system | [18] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of methylprednisolone.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Glucocorticoid Receptor Binding Site Identification

Objective: To identify the genome-wide binding sites of the glucocorticoid receptor upon methylprednisolone treatment.

Methodology:

-

Cell Culture and Treatment: Culture target cells (e.g., A549 lung adenocarcinoma cells) to ~80% confluency. Treat cells with methylprednisolone sodium succinate (e.g., 100 nM) or vehicle (e.g., ethanol) for a specified time (e.g., 1 hour).[6][9]

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to the reference genome and identify regions of enrichment (peaks), which represent the GR binding sites.

The following diagram illustrates the experimental workflow for ChIP-Seq.

Western Blot for IκBα Degradation

Objective: To assess the effect of methylprednisolone on the degradation of IκBα, an inhibitor of NF-κB.

Methodology:

-

Cell Culture and Treatment: Culture target cells (e.g., HeLa cells) and treat with a pro-inflammatory stimulus (e.g., TNF-α, 10 ng/mL) in the presence or absence of methylprednisolone for various time points.[10][19][20]

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of IκBα.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Inhibition

Objective: To quantify the inhibitory effect of methylprednisolone on the production of the pro-inflammatory cytokine TNF-α.

Methodology:

-

Cell Culture and Treatment: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and stimulate them with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of methylprednisolone.[13][21]

-

Sample Collection: After a specified incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

ELISA Procedure (Sandwich ELISA):

-

Coating: Coat a 96-well plate with a capture antibody specific for TNF-α.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Incubation: Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for TNF-α.

-

Enzyme Conjugate: Add streptavidin-HRP.

-

Substrate: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of TNF-α present.

-

Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the TNF-α standards and use it to calculate the concentration of TNF-α in the samples. Determine the IC50 value of methylprednisolone for TNF-α inhibition.

Conclusion

The mechanism of action of this compound is intricate, involving a sophisticated interplay of genomic and non-genomic pathways that ultimately converge to produce potent anti-inflammatory and immunosuppressive effects. A thorough understanding of these molecular mechanisms is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical use of this important class of drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of anti-inflammatory and immunomodulatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Dose-dependence and repeated-dose studies for receptor/gene-mediated pharmacodynamics of methylprednisolone on glucocorticoid receptor down-regulation and tyrosine aminotransferase induction in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enhancement of tissue delivery and receptor occupancy of methylprednisolone in rats by a liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]

- 6. ahajournals.org [ahajournals.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Glucocorticoid receptor ChIP-sequencing of primary human abdominal subcutaneous fat reveals modulation of inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucocorticoid Receptor ChIP-Seq Identifies PLCD1 as a KLF15 Target that Represses Airway Smooth Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. [Effects of methylprednisolone pulse therapy on TNF alpha levels in chronic nephritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacoimmunodynamics of Methylprednisolone: Trafficking of Helper T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamic Interactions between Recombinant Mouse Interleukin-10 and Prednisolone Using a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Glucocorticoid Receptor Binding Profile of Methylprednisolone Sodium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone (B1676475) sodium succinate (B1194679) is a synthetic glucocorticoid widely utilized for its potent anti-inflammatory and immunosuppressive properties. Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes. Understanding the quantitative binding characteristics and the molecular mechanisms of action of methylprednisolone at the glucocorticoid receptor is paramount for the development of more targeted and efficacious therapies. This technical guide provides an in-depth overview of the binding of methylprednisolone sodium succinate to the glucocorticoid receptor, detailing the associated signaling pathways and providing comprehensive experimental protocols for its characterization.

Data Presentation: Quantitative Binding Affinity of Glucocorticoids

The binding affinity of a glucocorticoid to its receptor is a key determinant of its potency. This affinity is typically quantified by parameters such as the dissociation constant (Kd), the inhibitory constant (Ki), and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity. The following tables summarize the quantitative binding data for methylprednisolone and other commonly used glucocorticoids for comparative analysis.

| Compound | IC50 (nM) | Assay Method | Cell/System | Reference |

| Methylprednisolone | 1.67 | Fluorescence Polarization Assay | Glucocorticoid Receptor | [1] |

| Methylprednisolone | 13.8 - 69.1 (ng/mL) | Mitosis Inhibition Assay | Peripheral Blood Mononuclear Cells | [2] |

| Dexamethasone | 5.58 | Fluorescence Polarization Assay | Glucocorticoid Receptor | [1] |

| Betamethasone | 2.94 | Fluorescence Polarization Assay | Glucocorticoid Receptor | [1] |

| Prednisolone (B192156) | 2.95 | Fluorescence Polarization Assay | Glucocorticoid Receptor | [1] |

| Prednisolone | 1.0 - 10,000 (µg/L) | Lymphocyte Blastogenesis Inhibition | Mitogen-Stimulated Peripheral Blood Lymphocytes | [3] |

| Compound | Relative Binding Affinity (RBA) | Reference Compound | Reference |

| Methylprednisolone | > Prednisolone | Prednisolone | [3][4] |

| Dexamethasone | > Prednisolone | Prednisolone | [3] |

Signaling Pathways

Upon administration, this compound is rapidly hydrolyzed to its active form, methylprednisolone. As a lipophilic molecule, methylprednisolone readily diffuses across the cell membrane and into the cytoplasm.

Classical Genomic Signaling Pathway

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins (e.g., FKBP5).[5] The binding of methylprednisolone to the ligand-binding domain (LBD) of the GR induces a conformational change, leading to the dissociation of these chaperone proteins. This unmasking of the nuclear localization signal allows the activated methylprednisolone-GR complex to translocate into the nucleus.

Within the nucleus, the activated receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. The consensus GRE sequence is typically a palindromic sequence of 5'-GGTACAnnnTGTTCT-3'. This binding can either enhance or suppress the transcription of target genes.

-

Transactivation: The GR dimer recruits coactivator proteins, leading to the assembly of the transcription machinery and increased expression of anti-inflammatory genes. A key example of a gene upregulated by this mechanism is the Glucocorticoid-Induced Leucine Zipper (GILZ).

-

Transrepression: The GR dimer can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response. This leads to the decreased expression of pro-inflammatory genes.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of methylprednisolone for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Detailed Methodology:

-

Receptor Preparation: Prepare a source of glucocorticoid receptors, such as cytosol from a cell line expressing GR (e.g., A549 cells) or purified recombinant GR.

-

Ligand Preparation:

-

Prepare a stock solution of a radiolabeled GR agonist, such as [³H]-dexamethasone.

-

Prepare serial dilutions of unlabeled this compound.

-

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled methylprednisolone. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).

-

Separation: After incubation to reach equilibrium, separate the bound from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of methylprednisolone. Determine the IC50 value, which is the concentration of methylprednisolone that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay measures the functional consequence of methylprednisolone binding to the GR by quantifying the transactivation of a reporter gene under the control of GREs.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Treatment: After allowing for gene expression, treat the transfected cells with varying concentrations of this compound. Include a vehicle control.

-

Cell Lysis and Luciferase Assay: After a defined incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of methylprednisolone to determine the EC50 value (the concentration that produces 50% of the maximal response).

Western Blot Analysis

Western blotting is used to detect changes in the expression of specific proteins that are downstream targets of GR signaling in response to methylprednisolone treatment.

Detailed Methodology:

-

Cell Culture and Treatment: Culture a GR-expressing cell line (e.g., A549) and treat with this compound at various concentrations and for different time points. Include an untreated control.

-

Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., GILZ, FKBP5, or GR itself).[9][10][11][12]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment conditions.[5]

-

Conclusion

This compound exerts its potent anti-inflammatory and immunosuppressive effects through a well-defined interaction with the glucocorticoid receptor, leading to the modulation of gene expression. A thorough understanding of its binding affinity and the downstream cellular consequences is crucial for its optimal therapeutic use and for the development of novel glucocorticoid receptor modulators with improved safety profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of methylprednisolone and other glucocorticoids in a research and drug development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Clinical significance of glucocorticoid pharmacodynamics assessed by antilymphocyte action in kidney transplantation. Marked difference between prednisolone and methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of the effects of prednisolone and methylprednisolone on human lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Methylprednisolone stimulated gene expression (GILZ, MCL-1) and basal cortisol levels in multiple sclerosis patients in relapse are associated with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A glucocorticoid‐induced leucine‐zipper protein, GILZ, inhibits adipogenesis of mesenchymal cells | EMBO Reports [link.springer.com]

- 12. A glucocorticoid-induced leucine-zipper protein, GILZ, inhibits adipogenesis of mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]

Methylprednisolone Sodium Succinate: A Technical Guide to Its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Methylprednisolone (B1676475) sodium succinate (B1194679) is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is primarily rooted in its ability to profoundly modulate the expression of a vast array of genes. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and specific gene expression changes induced by methylprednisolone, offering a valuable resource for research and development.

Core Mechanism of Action: The Glucocorticoid Receptor Pathway

Methylprednisolone, a corticosteroid, exerts its genomic effects by acting as an agonist for the glucocorticoid receptor (GR), a ligand-dependent transcription factor that is a member of the nuclear receptor superfamily.[2][3] The canonical signaling pathway is a multi-step process that directly alters the transcriptional machinery of the cell.

-

Passive Diffusion and Receptor Binding: As a lipophilic steroid, methylprednisolone passively diffuses across the cell membrane into the cytoplasm.[4][5]

-

GR Activation: In the cytoplasm, it binds to the GR, which is maintained in an inactive state through a complex with chaperone proteins, including heat shock protein 90 (HSP90).[5][6]

-

Nuclear Translocation: Ligand binding induces a conformational change, causing the dissociation of chaperone proteins and the translocation of the activated methylprednisolone-GR complex into the nucleus.[4][6]

-

Gene Regulation: Once in the nucleus, the GR complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][4] This binding typically recruits coactivators, leading to histone acetylation and the up-regulation of anti-inflammatory genes.[7]

-

Transrepression: The GR monomer interacts with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][8] This protein-protein interaction prevents these pro-inflammatory factors from binding to their own DNA response elements, thereby repressing the expression of cytokines, chemokines, and adhesion molecules.[2][7]

-

Quantitative Effects on Gene Expression

Methylprednisolone induces significant changes in the transcriptome. The tables below summarize key genes reported in the literature that are differentially expressed following treatment. The specific genes and the magnitude of change can vary depending on cell type, dose, and disease context.

Table 1: Genes Up-regulated by Methylprednisolone/Prednisolone

| Gene Symbol | Gene Name | Biological Function | Context / Cell Type | Reference |

|---|---|---|---|---|

| DEFA4 | Defensin Alpha 4 | Antimicrobial, Immune modulation | CD4+ T cells (Multiple Sclerosis) | [9] |

| CTSG | Cathepsin G | Protease in neutrophils | CD4+ T cells (Multiple Sclerosis) | [9] |

| MPO | Myeloperoxidase | Peroxidase enzyme | CD4+ T cells (Multiple Sclerosis) | [9] |

| AZU1 | Azurocidin 1 | Neutrophil protein, inflammation | CD4+ T cells (Multiple Sclerosis) | [9] |

| DUSP1 | Dual Specificity Phosphatase 1 | Inhibits MAPK pathway, anti-inflammatory | 3T3-L1 cells | [10] |

| DDIT4 | DNA Damage Inducible Transcript 4 | Inhibitor of mTOR signaling | 3T3-L1 cells | [10] |

| CEBPD | CCAAT Enhancer Binding Protein Delta | Transcription factor, immune response | 3T3-L1 cells | [10] |

| ANXA1 | Annexin A1 (Lipocortin 1) | Inhibits phospholipase A2, anti-inflammatory | General | [2] |

| IL-10 | Interleukin 10 | Anti-inflammatory cytokine | Plasma (Severe Asthma) |[11] |

Table 2: Genes Down-regulated by Methylprednisolone/Prednisolone

| Gene Symbol | Gene Name | Biological Function | Context / Cell Type | Reference |

|---|---|---|---|---|

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | CD4+ T cells (Multiple Sclerosis) | [9][12] |

| IFNG | Interferon Gamma | Pro-inflammatory cytokine | CD4+ T cells (Multiple Sclerosis) | [9] |

| STAT1 | Signal Transducer and Activator of Transcription 1 | Pro-inflammatory signaling | Lung Tissue (COVID-19) | [13] |

| IL-4 / IL-5 / IL-13 | Interleukins 4, 5, 13 | Key Type-2 inflammatory cytokines | Sputum (Severe Asthma) | [11] |

| CCL24 / CCL26 | C-C Motif Chemokine Ligands | Eosinophil chemoattractants | Sputum (Severe Asthma) | [11] |

| MMP12 | Matrix Metallopeptidase 12 | Tissue remodeling | Nasal Mucosa (Severe Asthma) | [11] |

| COX-2 | Cyclooxygenase-2 | Prostaglandin synthesis in inflammation | General | [1][7] |

| IL-2 | Interleukin 2 | T-cell proliferation | General |[4] |

Experimental Protocols for Gene Expression Analysis

Determining the genomic effects of methylprednisolone requires precise experimental workflows. RNA sequencing (RNA-Seq) is a common and powerful method.

Representative Protocol: RNA-Seq Analysis of Cultured Cells

-

Cell Culture and Treatment:

-

Culture target cells (e.g., human peripheral blood mononuclear cells, airway epithelial cells) under standard conditions.

-

Treat cells with a vehicle control (e.g., DMSO) and a therapeutically relevant concentration of methylprednisolone sodium succinate for a specified time course (e.g., 6, 12, or 24 hours).

-

Harvest cells and immediately lyse them in an RNA-stabilizing solution.

-

-

RNA Extraction and Quality Control:

-

Isolate total RNA using a column-based kit or TRIzol extraction.

-

Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is typically required for library preparation.

-

-

Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

-

Fragment the RNA and synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library via PCR.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads (e.g., using FastQC).

-

Align reads to a reference genome (e.g., GRCh38 for human) using an aligner like STAR.

-

Quantify gene expression levels to generate a read count matrix.

-

Perform differential gene expression (DGE) analysis between methylprednisolone-treated and control groups using tools like DESeq2 or edgeR.[14]

-

Identify genes with a statistically significant change (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

-

-

Validation:

-

Validate the expression changes of key genes of interest using an independent method, such as quantitative real-time PCR (RT-qPCR).

-

Signaling Pathway Crosstalk: GR and NF-κB Interaction

A cornerstone of methylprednisolone's anti-inflammatory effect is its potent inhibition of the NF-κB signaling pathway.[8][12] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Methylprednisolone interferes with this pathway at multiple levels.

-

Direct Repression: The activated GR can directly bind to activated NF-κB (p65/p50 heterodimer), preventing it from binding to its DNA target sequences and initiating transcription.[5][8] This is a primary mechanism of transrepression.

-

Indirect Repression: The GR transactivates the gene for IκBα (Inhibitor of NF-κB).[7] IκBα is a key inhibitory protein that binds to NF-κB in the cytoplasm, sequestering it and preventing its nuclear translocation. By increasing the synthesis of IκBα, methylprednisolone enhances the feedback inhibition of the NF-κB pathway.

Conclusion and Implications

This compound orchestrates a complex and powerful genomic response, characterized by the up-regulation of anti-inflammatory genes and the potent repression of pro-inflammatory pathways. Its mechanism of action, centered on the glucocorticoid receptor, involves both direct DNA binding (transactivation) and interference with other key transcription factors like NF-κB (transrepression). Understanding these precise gene expression changes is critical for drug development professionals seeking to design novel selective glucocorticoid receptor modulators (SGRMs) with improved therapeutic indices and for researchers investigating the fundamental biology of inflammation and immunity. The continued application of transcriptomic and proteomic technologies will further elucidate the nuanced, cell-specific effects of this vital therapeutic agent.

References

- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 5. SMPDB [smpdb.ca]

- 6. portlandpress.com [portlandpress.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Genes differentially expressed by methylprednisolone in vivo in CD4 T lymphocytes from multiple sclerosis patients: potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medrxiv.org [medrxiv.org]

- 12. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Potency: An In-depth Guide to the Structure-Activity Relationship of Methylprednisolone Sodium Succinate

For Researchers, Scientists, and Drug Development Professionals

Methylprednisolone (B1676475) sodium succinate (B1194679), a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its efficacy is intrinsically linked to its chemical structure, which has been meticulously optimized to enhance its therapeutic actions while minimizing undesirable side effects. This technical guide delves into the core principles of the structure-activity relationship (SAR) of methylprednisolone sodium succinate, providing a comprehensive overview of its mechanism of action, quantitative binding data, detailed experimental protocols, and the critical role of its structural features.

Mechanism of Action: A Tale of Two Pathways

Methylprednisolone exerts its profound anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the methylprednisolone-GR complex translocates to the nucleus, where it modulates gene expression through two principal mechanisms: transactivation and transrepression.

Transactivation involves the direct binding of the GR complex to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. Transrepression , on the other hand, involves the interference of the GR complex with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules. This latter mechanism is considered the primary driver of the anti-inflammatory effects of glucocorticoids.

Beyond these genomic effects, methylprednisolone can also elicit rapid, non-genomic responses through membrane-bound GRs and physicochemical interactions with cellular membranes.

Modulation of Key Signaling Pathways

Recent research has illuminated the intricate interplay between methylprednisolone and crucial intracellular signaling pathways, further elucidating its mechanism of action.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Glucocorticoids, including methylprednisolone, have been shown to inhibit the PI3K/AKT/mTOR pathway, which can contribute to their anti-inflammatory and apoptotic effects in certain cell types.[1]

-

Wnt/β-catenin Pathway: The Wnt signaling pathway is critically involved in development, cell proliferation, and differentiation. Methylprednisolone has been demonstrated to suppress the canonical Wnt/β-catenin signaling pathway by down-regulating the expression of key components like LEF-1, which can contribute to its therapeutic effects in conditions like chronic lymphocytic leukemia.[2][3]

The Structure-Activity Relationship: Decoding the Molecular Architecture

The chemical structure of methylprednisolone is a testament to the power of medicinal chemistry in optimizing drug efficacy and safety. Several key structural modifications distinguish it from its predecessors, such as prednisolone (B192156), and contribute to its enhanced glucocorticoid activity.

The Significance of the 6α-Methyl Group

The introduction of a methyl group at the 6α-position of the prednisolone scaffold is a pivotal modification. This seemingly minor addition has profound consequences for the molecule's biological activity:

-

Enhanced Glucocorticoid Potency: The 6α-methyl group significantly increases the anti-inflammatory potency of the steroid.[4] This is attributed to a more favorable interaction with the glucocorticoid receptor.

-

Reduced Mineralocorticoid Activity: A major advantage of the 6α-methylation is the substantial reduction in mineralocorticoid activity, which is responsible for undesirable side effects like sodium and water retention. This structural change leads to a better separation of desired anti-inflammatory effects from unwanted mineralocorticoid effects.

The Role of the 21-Sodium Succinate Ester

Methylprednisolone is often administered as its sodium succinate ester. This modification is a classic example of a prodrug strategy:

-

Enhanced Water Solubility: The succinate ester dramatically increases the water solubility of the otherwise poorly soluble methylprednisolone. This allows for the preparation of aqueous solutions suitable for intravenous and intramuscular administration, enabling rapid onset of action in acute conditions.

-

In Vivo Hydrolysis: Following administration, the succinate ester is rapidly hydrolyzed by esterases in the body to release the active methylprednisolone molecule.

Quantitative Analysis of Receptor Binding and Potency

The affinity of a glucocorticoid for its receptor is a key determinant of its potency. The following tables summarize the available quantitative data for methylprednisolone and related corticosteroids.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Relative Binding Affinity (Prednisolone = 1) | Reference |

| Methylprednisolone | Human GR | Radioligand Binding | 5.03 | - | ~5 | [4][5] |

| Prednisolone | Human GR | Radioligand Binding | - | 28 | 1 | [6][7] |

| Dexamethasone | Human GR | Radioligand Binding | 1.2 | - | ~25-30 | [5][8] |

Table 2: Anti-Inflammatory Potency

| Compound | Relative Anti-inflammatory Potency (Hydrocortisone = 1) |

| Methylprednisolone | 5 |

| Prednisolone | 4 |

| Dexamethasone | 25-30 |

Key Experimental Protocols

Reproducible and reliable data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments used in the study of methylprednisolone's structure-activity relationship.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibitory constant (Ki) of methylprednisolone for the glucocorticoid receptor.

Materials:

-

Purified recombinant human glucocorticoid receptor (GR) or cell lysates containing GR.

-

Radiolabeled GR ligand (e.g., [³H]-dexamethasone).

-

Unlabeled methylprednisolone.

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled methylprednisolone in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd value.

-

Incubation: In a microplate, incubate the GR preparation with the radiolabeled ligand and varying concentrations of unlabeled methylprednisolone. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

-

Equilibrium: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11][12]

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds.

Objective: To determine the concentration of methylprednisolone and its succinate ester in a sample.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase composition is a mixture of water, glacial acetic acid, and acetonitrile in a volume ratio of 63:2:35.[13][14]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Injection Volume: 20 µL.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of methylprednisolone and this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm filter.

-

Injection: Inject the prepared standards and samples into the HPLC system.

-

Data Acquisition: Record the chromatograms and the peak areas.

-

Quantification: Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of methylprednisolone and its succinate ester in the samples by interpolating their peak areas on the calibration curve.[15]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a technique used to investigate the interaction of proteins with DNA in the cell.

Objective: To identify the genomic regions where the glucocorticoid receptor binds in response to methylprednisolone treatment.

Protocol:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. This will pull down the GR and any DNA fragments that are cross-linked to it.

-

Washing and Elution: Wash the antibody-protein-DNA complexes to remove non-specifically bound chromatin. Elute the complexes from the antibody.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links to release the DNA.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, or by next-generation sequencing (ChIP-seq) to identify all the DNA sequences bound by the GR across the genome.[16][17][18][19][20]

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by methylprednisolone.

Signaling Pathway Diagrams

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Inhibition of PI3K/AKT/mTOR Pathway.

Caption: Suppression of Wnt/β-catenin Signaling.

Conclusion

The structure-activity relationship of this compound is a compelling example of rational drug design. The strategic placement of the 6α-methyl group and the use of a 21-succinate ester have culminated in a potent anti-inflammatory agent with an improved safety profile compared to earlier corticosteroids. A thorough understanding of its SAR, mechanism of action, and the experimental methodologies used for its characterization is paramount for researchers and scientists in the field of drug development. This knowledge not only provides a deeper appreciation for this important therapeutic agent but also serves as a foundation for the design of next-generation anti-inflammatory drugs with even greater efficacy and safety.

References

- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 3. CN104561217A - Synthesis method of 6alpha-methylprednisolone - Google Patents [patents.google.com]

- 4. A comparison of the effects of prednisolone and methylprednisolone on human lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylprednisolone vs. Dexamethasone: Mechanism of Action, Benefits, and Key Differences - Bahtera Adi Jaya [bahteraadijaya.com]

- 6. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults | Semantic Scholar [semanticscholar.org]

- 7. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexamethasone - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijsart.com [ijsart.com]

- 16. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 17. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. pnas.org [pnas.org]

An In-depth Technical Guide to the Anti-inflammatory Properties of Methylprednisolone Sodium Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone (B1676475) sodium succinate (B1194679), a synthetic glucocorticoid, is a cornerstone in the management of a wide spectrum of inflammatory and autoimmune diseases. Its potent anti-inflammatory and immunosuppressive effects are attributed to its multifaceted mechanism of action at the cellular and molecular levels. This technical guide provides a comprehensive overview of the anti-inflammatory properties of methylprednisolone sodium succinate, with a focus on its core mechanisms, relevant signaling pathways, and quantitative efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and drug development in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system's protective response, chronic or dysregulated inflammation can contribute to the pathogenesis of numerous diseases. This compound is a water-soluble ester of methylprednisolone, a potent synthetic corticosteroid designed to elicit a rapid and robust anti-inflammatory response.[1][2] Its superior anti-inflammatory potency compared to prednisolone, coupled with a reduced propensity for sodium and water retention, makes it a valuable therapeutic agent.[1] This guide delves into the intricate mechanisms by which this compound exerts its anti-inflammatory effects.

Mechanism of Action

The anti-inflammatory actions of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2][3]

2.1. Genomic Mechanisms

The classical mechanism of action involves the passive diffusion of methylprednisolone across the cell membrane and its subsequent binding to the cytosolic GR.[2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and translocation into the nucleus.[3]

Within the nucleus, the methylprednisolone-GR complex can modulate gene expression through two primary pathways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction enhances the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1, mitogen-activated protein kinase phosphatase-1 (MKP-1), and inhibitor of nuclear factor-kappa B (IκBα).[4]

-

Transrepression: The methylprednisolone-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This repression occurs through direct protein-protein interactions, preventing these transcription factors from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes.[5]

2.2. Non-Genomic Mechanisms

In addition to the well-established genomic effects that involve gene transcription and protein synthesis, methylprednisolone can also exert rapid, non-genomic effects. These actions are initiated within minutes and are independent of gene transcription. They are thought to be mediated by membrane-bound GRs or through physicochemical interactions with cellular membranes, leading to alterations in ion transport and downstream signaling cascades.

Key Signaling Pathways Modulated by this compound

This compound orchestrates its anti-inflammatory effects by modulating several critical signaling pathways involved in the inflammatory response.

3.1. The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6]

This compound potently inhibits the NF-κB pathway primarily through the transactivation of the gene encoding IκBα. Increased synthesis of IκBα leads to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[7]

3.2. The Cyclooxygenase (COX) Pathway

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.

This compound suppresses the synthesis of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[2] This inhibitory effect is a result of the repression of the COX-2 gene transcription, mediated by the GR.

3.3. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play crucial roles in regulating the production of pro-inflammatory cytokines and other inflammatory mediators. Methylprednisolone can modulate MAPK signaling, primarily through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Methylprednisolone

| Inflammatory Mediator | Cell Type | Stimulus | Methylprednisolone Concentration | % Inhibition / IC50 | Reference |

| TNF-α | Human Monocytes | Concanavalin A | 10 µM | Significant reduction | [8] |

| TNF-α | Rat Spinal Cord | Injury | 30 mg/kg (i.v.) | 55% reduction | [9] |

| IL-6 | Human Monocytes | Concanavalin A | 10 µM | Significant reduction | [8] |

| Prostaglandin E2 | Human Monocytes | LPS | Nanomolar concentrations | Dose-dependent suppression | |

| PTGS2 (COX-2) | Human Vocal Fold Fibroblasts | Co-culture with M(IFN/LPS) macrophages | - | IC50: 3.22 ± 0.85 nM | [10] |

| TNF | Human Vocal Fold Fibroblasts | Co-culture with M(IFN/LPS) macrophages | - | IC50: 2.69 ± 2.11 nM | [10] |

Table 2: In Vivo Anti-inflammatory Effects of Methylprednisolone

| Animal Model | Inflammatory Stimulus | Methylprednisolone Dose | Measured Outcome | Result | Reference |

| Rat | Carrageenan-induced paw edema | 1, 3, 10, 30 mg/kg (i.p.) | Paw volume | Dose-dependent reduction in edema | [11] |

| Mouse | LPS-induced endotoxemia | 2-10 mg/kg | Serum TNF-α | Marked inhibition | [12] |

| Rat | Spinal Cord Injury | 30 mg/kg (i.v.) | TNF-α expression | 55% reduction | [9] |

Table 3: Gene Expression Modulation by Methylprednisolone in Macrophages

| Gene | Regulation | Function |

| CD163 | Upregulated | Scavenger receptor, M2 macrophage marker |

| IL-10 | Upregulated | Anti-inflammatory cytokine |

| Annexin A1 | Upregulated | Inhibits phospholipase A2 |

| TNF-α | Downregulated | Pro-inflammatory cytokine |

| IL-6 | Downregulated | Pro-inflammatory cytokine |

| IL-1β | Downregulated | Pro-inflammatory cytokine |

| iNOS | Downregulated | Produces nitric oxide |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of compounds like this compound.

5.1. In Vitro Assays

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Methylprednisolone prevents tumour necrosis factor-alpha-dependent multinucleated giant cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration effects of methylprednisolone in human vocal fold fibroblast-macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylprednisolone differentially regulates IL-10 and tumour necrosis factor (TNF) production during murine endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunosuppressive Effects of Methylprednisolone Sodium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylprednisolone (B1676475) sodium succinate (B1194679), a synthetic glucocorticoid, is a potent immunosuppressive agent widely utilized in clinical practice to manage a spectrum of inflammatory and autoimmune disorders. Its therapeutic efficacy stems from its multifaceted influence on the immune system, modulating both innate and adaptive immune responses. This technical guide provides an in-depth exploration of the core immunosuppressive mechanisms of methylprednisolone, detailing its molecular interactions, effects on key immune cell populations, and impact on inflammatory signaling cascades. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for assessing its immunosuppressive properties are provided. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of its mechanism of action.

Introduction

Methylprednisolone sodium succinate is a water-soluble ester of methylprednisolone, a corticosteroid with robust anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action is complex, involving both genomic and non-genomic pathways to alter the function of numerous immune cells and mediators.[2][3] Understanding these intricate mechanisms is paramount for the rational design of therapeutic strategies and the development of novel immunomodulatory drugs. This guide aims to provide a detailed technical overview of the immunosuppressive effects of methylprednisolone, focusing on the molecular and cellular events that underpin its clinical utility.

Mechanisms of Immunosuppression

The immunosuppressive actions of methylprednisolone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4][5] The effects can be broadly categorized into genomic and non-genomic mechanisms.

Genomic Effects

The genomic effects of methylprednisolone are mediated by the binding of the methylprednisolone-GR complex to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6] This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription.

-

Transactivation: The GR homodimer binds to GREs to upregulate the transcription of anti-inflammatory genes.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] This is a key mechanism for the suppression of inflammatory gene expression.

Non-Genomic Effects

Methylprednisolone can also exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are mediated through:

-

Membrane-bound GR (mGR): Interaction with mGRs can rapidly modulate intracellular signaling cascades.

-

Cytosolic GR (cGR): Ligand-bound cGR can directly interact with and modulate the activity of various signaling molecules in the cytoplasm.[2]

-

Physicochemical interactions with cell membranes: High concentrations of methylprednisolone can alter the physicochemical properties of cell membranes, affecting ion transport and membrane-bound protein function.

Effects on Immune Cells

Methylprednisolone exerts profound effects on a wide range of immune cells, altering their proliferation, differentiation, and effector functions.

T-Lymphocytes

T-cells are a primary target of methylprednisolone's immunosuppressive activity. It reduces the proliferation of T-lymphocytes and the production of key cytokines.[6] Specifically, methylprednisolone has been shown to:

-

Inhibit the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α.[9]

-

Suppress the generation and function of cytotoxic T-lymphocytes.[10]

-

Induce apoptosis in activated T-cells.

B-Lymphocytes

Methylprednisolone also modulates B-cell function, leading to a reduction in antibody production.[6] This is achieved by inhibiting B-cell proliferation and differentiation into plasma cells.

Monocytes and Macrophages

Monocytes and macrophages are critical players in the inflammatory response. Methylprednisolone inhibits their production of pro-inflammatory cytokines, including TNF-α, IL-1, and IL-6.[11][12] It also reduces their ability to present antigens and phagocytose pathogens.

Quantitative Data on Immunosuppressive Effects

The following tables summarize quantitative data from various studies on the immunosuppressive effects of methylprednisolone.

| Parameter | Cell Type | Methylprednisolone Concentration | Effect | Reference |

| Cell Viability | Human Oligodendroglioma Cells (HOG) | 0.5, 5, 30, 50 µM | Dose-dependent decrease in cell viability. | [2] |

| Cell Proliferation | Neural Stem/Progenitor Cells (NS/PCs) | 10, 15, 20 µg/mL | Significant reduction in the number of neurospheres. | [6] |

| Cytotoxic Lymphocyte Generation | Human Mixed Lymphocyte Cultures | 0.01 µg/mL | Highly effective inhibition of cytotoxic memory cell generation. | [13] |

| TNF-α Expression | Rat Spinal Cord Injury Model | 30 mg/kg, i.v. | 55% reduction in TNF-α expression (P<0.01). | [14] |

| NF-κB Binding Activity | Rat Spinal Cord Injury Model | 30 mg/kg, i.v. | 3.9-fold increase post-injury, significantly reduced by MP. | [14] |

| Helper T-cell Count | Human Subjects | 0.6 mg/kg | Significant transient decrease, nadir at 4-6 hours. | [3] |

| Cytokine | Study Context | Methylprednisolone Dose | Effect on Cytokine Level | Reference |

| IL-6 | Cardiopulmonary Bypass | 1 mg/kg | Significantly lower levels at 24 hours post-operation compared to placebo (p < 0.009). | [15] |

| IL-8 | Isolated Cardiopulmonary Bypass System | Not specified | Significantly reduced production compared to control. | [16] |

| IL-6 | Lung Surgery | 30 mg/kg i.v. | No significant difference in the increase of IL-6 compared to placebo. | |

| TNF-α | Lung Surgery | 30 mg/kg i.v. | Detectable in only a few patients, with no clear effect. |

Signaling Pathways

Methylprednisolone modulates several key signaling pathways to exert its immunosuppressive effects.

Caption: Genomic signaling pathway of methylprednisolone.

Caption: Non-genomic signaling pathways of methylprednisolone.

Experimental Protocols

Lymphocyte Proliferation Assay (CFSE-based)

This protocol assesses the effect of methylprednisolone on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[6]

Workflow Diagram:

Caption: Workflow for CFSE-based lymphocyte proliferation assay.

Methodology:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.

-

Cell Culture: Plate CFSE-labeled PBMCs at 1x10^6 cells/mL in complete RPMI-1640 medium. Add various concentrations of this compound and a T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).

-

Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Surface Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C.

-

Flow Cytometry: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the CFSE fluorescence intensity within the gated T-cell populations. Each peak of halved fluorescence intensity represents a cell division.

Cytokine Measurement by ELISA

This protocol measures the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following methylprednisolone treatment.[3]

Methodology:

-

Cell Culture and Treatment: Culture immune cells (e.g., PBMCs or a macrophage cell line like RAW 264.7) and stimulate them with an inflammatory agent (e.g., Lipopolysaccharide (LPS) at 1 µg/mL) in the presence or absence of varying concentrations of methylprednisolone.

-

Supernatant Collection: After a defined incubation period (e.g., 24 hours), centrifuge the cell cultures and collect the supernatants.

-

ELISA Procedure: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add standards and cell culture supernatants to the wells and incubate. d. Wash the plate and add a biotinylated detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Western Blot for Glucocorticoid Receptor (GR) Signaling

This protocol assesses the effect of methylprednisolone on the expression and phosphorylation of proteins involved in the GR signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with methylprednisolone for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-GR, anti-phospho-GR) overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for NF-κB Binding

This protocol examines the effect of methylprednisolone on the binding of NF-κB to the promoter regions of pro-inflammatory genes.[13]

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with an inflammatory stimulus (e.g., TNF-α) with or without methylprednisolone. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against an NF-κB subunit (e.g., p65) or a control IgG overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

DNA Purification: Wash the beads, reverse the cross-links, and purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the NF-κB binding site in the promoter region of a target gene (e.g., IL-6, TNF-α).

-

Data Analysis: Quantify the amount of immunoprecipitated DNA relative to the input DNA. A decrease in the amount of precipitated target DNA in methylprednisolone-treated samples indicates reduced NF-κB binding.

Conclusion

This compound is a cornerstone of immunosuppressive therapy due to its profound and diverse effects on the immune system. Its ability to modulate gene expression through both genomic and non-genomic mechanisms leads to the suppression of T-cell and B-cell responses, and the inhibition of pro-inflammatory cytokine production by myeloid cells. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these immunosuppressive effects, enabling further research into its mechanisms of action and the development of more targeted immunomodulatory therapies. The visualization of key signaling pathways and workflows offers a clear conceptual understanding for researchers and drug development professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. media.tghn.org [media.tghn.org]

- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. bmgrp.com [bmgrp.com]

- 9. The glucocorticoid receptor blocks P-TEFb recruitment by NFκB to effect promoter-specific transcriptional repression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. sanguinebio.com [sanguinebio.com]

- 12. benchchem.com [benchchem.com]

- 13. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. Dose- and time-dependent glucocorticoid receptor signaling in podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Methylprednisolone Sodium Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract